2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate
Overview
Description
2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate involves the inhibition of several enzymes. It inhibits the activity of cathepsin K, which is involved in bone resorption. It also inhibits the activity of several enzymes involved in cancer cell growth and proliferation, including MMP-2, MMP-9, and uPA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of enzyme activity. Inhibition of cathepsin K leads to a decrease in bone resorption, which may be beneficial in the treatment of osteoporosis. Inhibition of enzymes involved in cancer cell growth and proliferation may be beneficial in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate in lab experiments is its potent inhibitory activity against several enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. One limitation is that it may have off-target effects, which can complicate data interpretation.
Future Directions
For research on 2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate include further studies on its potential therapeutic applications, such as in the treatment of osteoporosis and cancer. It may also be useful to study its effects on other enzymes and biological processes. Additionally, studies on its pharmacokinetics and toxicity are needed to assess its potential as a drug candidate.
Scientific Research Applications
2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate has been studied extensively for its potential therapeutic applications. It is a potent inhibitor of several enzymes, including cathepsin K, which is involved in bone resorption. It has been shown to have potential as a treatment for osteoporosis. It has also been studied for its potential as a treatment for cancer, as it inhibits the activity of several enzymes involved in cancer cell growth and proliferation.
properties
IUPAC Name |
[2-ethoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4/c1-2-29-20-13-15(14-25-26-21(27)18-9-5-6-12-24-18)10-11-19(20)30-22(28)16-7-3-4-8-17(16)23/h3-14H,2H2,1H3,(H,26,27)/b25-14+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYVKSCXOIVMLH-AFUMVMLFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=N2)OC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=N2)OC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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